N-Methyl-L-aminopropanoicacid
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Overview
Description
N-Methyl-L-aminopropanoicacid is an amino acid derivative characterized by the presence of a methyl group attached to the nitrogen atom of the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-L-aminopropanoicacid typically involves the methylation of L-aminopropanoicacid. One common method is the reductive amination of L-aminopropanoicacid using formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product with high purity .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-L-aminopropanoicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
N-Methyl-L-aminopropanoicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: This compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of N-Methyl-L-aminopropanoicacid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-L-alanine
- N-Methyl-L-valine
- N-Methyl-L-leucine
Comparison
N-Methyl-L-aminopropanoicacid is unique due to its specific structural features, such as the presence of a methyl group on the nitrogen atom. This structural modification can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds. For example, N-Methyl-L-alanine and N-Methyl-L-valine have different side chains, which can affect their chemical properties and biological activities .
Properties
Molecular Formula |
C5H11NO |
---|---|
Molecular Weight |
101.15 g/mol |
IUPAC Name |
(3S)-3-(methylamino)butan-2-one |
InChI |
InChI=1S/C5H11NO/c1-4(6-3)5(2)7/h4,6H,1-3H3/t4-/m0/s1 |
InChI Key |
RJTZBWCQBVOWGL-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C(=O)C)NC |
Canonical SMILES |
CC(C(=O)C)NC |
Origin of Product |
United States |
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